

Technical Guide: Certificate of Analysis for Bazedoxifene-5-glucuronide-d4

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Compound of Interest

Compound Name: Bazedoxifene-5-glucuronide-d4

Cat. No.: B15142323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled reference standard, **Bazedoxifene-5-glucuronide-d4**. This document is crucial for ensuring the quality, identity, and purity of the standard, which is vital for its use in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

Introduction to Bazedoxifene-5-glucuronide-d4

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Its major metabolic pathway is glucuronidation, with Bazedoxifene-5-glucuronide being a primary metabolite. **Bazedoxifene-5-glucuronide-d4** is a deuterium-labeled internal standard essential for the accurate quantification of Bazedoxifene-5-glucuronide in biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample processing and instrument response.

Representative Certificate of Analysis

A Certificate of Analysis for a high-purity reference standard like **Bazedoxifene-5-glucuronide-d4** provides a summary of its identity, purity, and other critical quality attributes. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Bazedoxifene-5-glucuronide-d4
CAS Number	N/A
Molecular Formula	C ₃₆ H ₃₈ D ₄ N ₂ O ₉
Molecular Weight	650.75 g/mol
Appearance	Off-White to Pale Yellow Solid
Solubility	Soluble in DMSO, Methanol
Storage Conditions	-20°C, protect from light and moisture

Table 2: Purity and Assay Data

Test	Method	Result
Purity (by HPLC)	HPLC-UV	99.5%
Purity (by qNMR)	¹ H-NMR	99.2%
Isotopic Purity	LC-MS	99.6% D ₄
Loss on Drying (LOD)	Gravimetric	< 0.5%
Residual Solvents	GC-HS	Meets USP <467> limits
Elemental Impurities	ICP-MS	Meets USP <232> limits
Assay (as is)	Mass Balance	98.8%

Table 3: Identity Confirmation

Test	Method	Result
¹ H-NMR Spectroscopy	500 MHz in DMSO-d ₆	Conforms to structure
Mass Spectrometry	ESI-MS	Conforms to molecular weight
FT-IR Spectroscopy	ATR	Conforms to reference spectrum

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
- Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of **Bazedoxifene-5-glucuronide-d4** in 1 mL of methanol.

- Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Purity Determination by Quantitative NMR (qNMR)

- Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.
- Internal Standard: Maleic acid (certified reference material).
- Solvent: DMSO-d₆.
- Sample Preparation: Accurately weigh approximately 5 mg of **Bazedoxifene-5-glucuronide-d4** and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
- ¹H-NMR Parameters:
 - Pulse Program: zg30
 - Relaxation Delay (d1): 30 s
 - Number of Scans: 16
- Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.
- Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known internal standard, taking into account the molecular weights and number of protons for each.

Isotopic Purity by Mass Spectrometry (LC-MS)

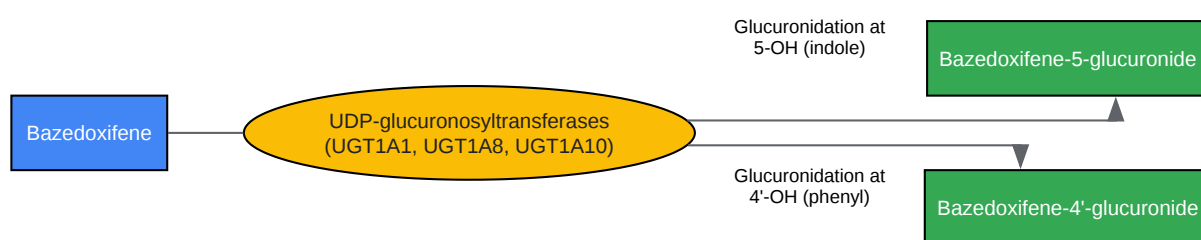
- Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive.
- Data Acquisition: Full scan from m/z 600-660.
- Sample Infusion: Infuse a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer.

- Calculation: The isotopic purity is determined by calculating the relative abundance of the d_4 isotopologue compared to the sum of the abundances of all detected isotopologues (d_0 to d_4).^[1]

Mandatory Visualizations

Bazedoxifene Metabolism Pathway

The primary metabolic pathway for Bazedoxifene involves glucuronidation at two main positions, the 5-hydroxyl group on the indole ring and the 4'-hydroxyl group on the phenyl ring. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

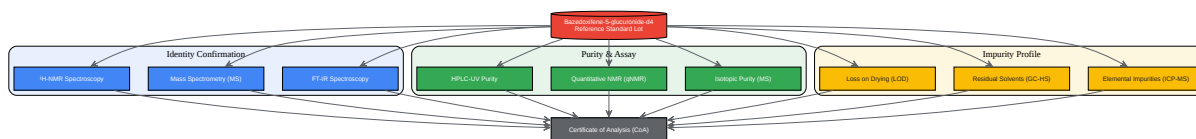


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Bazedoxifene Glucuronidation Pathway

Analytical Workflow for CoA

The workflow for generating a Certificate of Analysis involves a series of analytical tests to confirm the identity, purity, and quality of the reference standard.



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Workflow for Generating a Certificate of Analysis

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References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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